molecular formula C14H18N2O2 B15239993 Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate

Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate

Cat. No.: B15239993
M. Wt: 246.30 g/mol
InChI Key: JFSOWYUXXPZZSQ-UHFFFAOYSA-N
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Description

Benzyl (5-azaspiro[24]heptan-7-YL)carbamate is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro junction where a benzyl group is attached to a 5-azaspiro[24]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate typically involves the reaction of 5-benzyl-5-azaspiro[2.4]heptan-7-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol at room temperature for 12-14 hours. The product is then purified using standard techniques such as extraction and recrystallization .

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The raw materials used are readily available, and the process is designed to be simple and cost-effective. The optical purity of the product is maintained at greater than 99.0% enantiomeric excess (ee), making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed:

Scientific Research Applications

Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The spirocyclic structure allows it to fit into unique binding sites, enhancing its specificity and potency .

Comparison with Similar Compounds

  • tert-Butyl (S)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
  • Carbamic acid, [ (7S)-5-(phenylmethyl)-5-azaspiro[2.4]hept-7-yl]-, 1,1-dimethylethyl ester

Comparison: Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

benzyl N-(5-azaspiro[2.4]heptan-7-yl)carbamate

InChI

InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-12-8-15-10-14(12)6-7-14/h1-5,12,15H,6-10H2,(H,16,17)

InChI Key

JFSOWYUXXPZZSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCC2NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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